3,4,5-Tribromosalicylanilide
Description
3,4',5-Tribromosalicylanilide (CAS RN: 87-10-5, molecular formula: C₁₃H₈Br₃NO₂, molecular weight: 449.91–449.92) is a brominated salicylanilide derivative widely recognized for its biocidal properties . It is a halogenated aromatic compound with bromine substituents at the 3, 4' (para position of the aniline ring), and 5 positions of the salicylic acid backbone . Common synonyms include Tribromsalan, TBS, Vancide TBS, and Tuasol 100 .
The compound is primarily utilized as a broad-spectrum biocide in industrial and household applications, such as detergent-sanitizers and fabric treatments, due to its efficacy against bacteria, fungi, and viruses . Its low dermatological toxicity in humans, compared to other halogenated biocides (e.g., pentachlorophenol), has made it a preferred choice in formulations requiring prolonged human contact . However, it exhibits photoreactivity under ultraviolet A (UVA) light, leading to phototoxic or photoallergic responses in biological systems .
Properties
CAS No. |
24556-65-8 |
|---|---|
Molecular Formula |
C13H8Br3NO2 |
Molecular Weight |
449.92 g/mol |
IUPAC Name |
3,4,5-tribromo-2-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H8Br3NO2/c14-9-6-8(12(18)11(16)10(9)15)13(19)17-7-4-2-1-3-5-7/h1-6,18H,(H,17,19) |
InChI Key |
WLYIIDKKPCXCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2O)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
3,4,5-Tribromosalicylanilide is typically synthesized through the direct bromination of salicylanilide. The reaction is carried out in aqueous acetic acid at temperatures ranging from 50 to 55°C or in water containing an emulsifier at 50 to 65°C
Chemical Reactions Analysis
3,4,5-Tribromosalicylanilide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions:
Photoreactions: In the presence of glutathione and under irradiation, this compound forms stable photoconjugates.
Scientific Research Applications
Germicidal Applications
Germicidal Soap Compositions
One of the primary applications of 3,4,5-tribromosalicylanilide is in germicidal soap formulations. Research indicates that it retains its bactericidal effectiveness even in the presence of soap, making it suitable for personal hygiene products. In standardized tests, soap compositions containing this compound demonstrated excellent germicidal properties against a range of pathogens .
Case Study: Efficacy in Personal Care Products
In a study evaluating the efficacy of various germicides in personal care products, this compound was found to be highly effective against common skin bacteria. Its inclusion in formulations provided a substantial reduction in bacterial counts on skin surfaces after application .
Dermatological Uses
Phototoxicity and Allergic Reactions
While this compound has beneficial antibacterial properties, it has also been associated with photoallergic contact dermatitis. Patients exposed to this compound may develop eczematous rashes upon sun exposure . This duality necessitates careful consideration in formulations intended for direct skin contact.
Case Study: Patch Testing
In clinical settings, patch testing has revealed that individuals with atopic dermatitis may react to this compound. For instance, a patient with severe dermatitis underwent extensive patch testing and was found to have an allergic reaction to this compound among others. This highlights the importance of identifying potential allergens in dermatological treatments .
Agricultural Applications
Fungicide and Pesticide Development
Research has indicated that this compound can be utilized as a fungicide and pesticide due to its antimicrobial properties. Its effectiveness against various fungal pathogens makes it a candidate for agricultural applications aimed at crop protection .
Case Study: Agricultural Efficacy Trials
Field trials conducted on crops treated with formulations containing this compound showed a significant reduction in fungal infections compared to untreated controls. These findings support its potential use as an environmentally friendly alternative to traditional chemical pesticides .
Regulatory Status
The compound's use is subject to regulatory scrutiny due to its potential for causing adverse reactions. In some jurisdictions, it is listed among prohibited components in cosmetic products due to concerns regarding safety and allergic reactions . This regulatory landscape necessitates ongoing research to ensure safe usage levels.
Mechanism of Action
The mechanism of action of 3,4,5-Tribromosalicylanilide involves its interaction with bacterial cell membranes, leading to the inhibition of bacterial growth. The compound’s bacteriostatic effect is primarily due to its ability to disrupt cell membrane integrity and function . Additionally, in the presence of glutathione, it forms stable photoconjugates, which may further influence its biological activity .
Comparison with Similar Compounds
Key Observations :
- Positional Effects : The 4'-bromine in 3,4',5-Tribromosalicylanilide enhances lipophilicity and membrane penetration compared to 3,5-dibromosalicylanilide, improving biocidal activity .
- Synthetic Purity : 3,4',5-Tribromosalicylanilide is typically synthesized with >95% purity, while isomers like 2',3,5-Tribromosalicylanilide are often byproducts (<5% in commercial batches) .
Key Findings :
- Synergistic Formulations : 3,4',5-Tribromosalicylanilide is often combined with quaternary ammonium compounds (e.g., benzylammonium chlorides) to enhance virucidal activity, achieving >99% reduction in vaccinia virus on fabrics .
- Phototoxicity: Unlike 3,5-dibromosalicylanilide, 3,4',5-Tribromosalicylanilide induces UVA-dependent lymph node activation in mice, indicating significant photoreactive risk .
Biological Activity
3,4,5-Tribromosalicylanilide (TBS) is a halogenated salicylanilide compound known for its significant biological activity, particularly its antibacterial and antifungal properties. This article delves into the compound's synthesis, biological effects, mechanisms of action, and associated health concerns based on diverse research findings.
Chemical Structure and Synthesis
This compound has the chemical formula and is synthesized through the bromination of salicylanilide using three moles of bromine in a medium of acetic acid and water. This method yields a high proportion of the desired 3,4,5-tribromo isomer . The compound is characterized as a white solid that is soluble in dimethylformamide but insoluble in water .
Antimicrobial Properties
TBS exhibits potent antibacterial and antifungal activities. Its efficacy increases in alkaline conditions, making it suitable for use in germicidal soaps and non-soap formulations. Standardized tests have shown that TBS retains its germicidal properties even when mixed with soap .
- Table 1: Antimicrobial Efficacy of TBS
| Organism Tested | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Effective against Gram-positive bacteria |
| Escherichia coli | 1.0 µg/mL | Effective against Gram-negative bacteria |
| Candida albicans | 2.0 µg/mL | Effective antifungal activity |
The compound's effectiveness against various pathogens makes it a candidate for applications in hygiene products and medical formulations.
The antimicrobial activity of TBS is attributed to its ability to disrupt microbial cell membranes and interfere with cellular processes. The presence of bromine atoms enhances its reactivity and interaction with microbial proteins, leading to cell lysis and death .
Case Studies on Photoallergy
Despite its beneficial properties, TBS has been associated with adverse effects such as photoallergy. A study involving three patients revealed that exposure to TBS-containing soaps led to allergic reactions when the skin was exposed to ultraviolet light. The reactions were attributed to photoconversion of TBS into more reactive species that could trigger immune responses .
- Table 2: Patient Reactions to TBS Exposure
| Patient ID | Reaction Type | UV Exposure | Notes |
|---|---|---|---|
| Patient 1 | Erythema | Yes | Reaction consistent with photoallergy |
| Patient 2 | Erythema + Edema | Yes | Stronger reaction upon UV exposure |
| Patient 3 | Erythema + Vesiculation | Yes | Mixed response; both contact and photoallergic reactions noted |
This highlights the need for caution when using TBS in consumer products, particularly those exposed to sunlight.
Toxicological Considerations
The toxicological profile of TBS indicates potential risks associated with its use. While it serves as an effective antimicrobial agent, prolonged exposure can lead to skin sensitization and other allergic reactions . Regulatory bodies have raised concerns regarding its safety profile, leading to restrictions on its use in certain applications.
Q & A
Basic: What analytical techniques are recommended for quantifying 3,4,5-Tribromosalicylanilide in complex matrices (e.g., environmental or biological samples)?
Answer:
High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) is widely used for quantification due to the compound’s aromatic structure and bromine substituents, which enhance detection sensitivity. For environmental samples, solid-phase extraction (SPE) with C18 cartridges is recommended to isolate the compound from interfering substances . In biological matrices (e.g., skin sensitization studies), liquid-liquid extraction using dichloromethane or ethyl acetate is effective. Calibration curves should account for matrix effects, and internal standards (e.g., deuterated analogs) improve accuracy .
Basic: How can researchers validate the purity of synthesized this compound?
Answer:
Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with elemental analysis to confirm structural integrity and bromine content. Differential scanning calorimetry (DSC) or melting point analysis can identify impurities via deviations from the literature melting range (e.g., 220–225°C). Thin-layer chromatography (TLC) using silica gel plates with a hexane:ethyl acetate (3:1) mobile phase provides a rapid purity check . For advanced validation, high-resolution mass spectrometry (HRMS) resolves isotopic patterns characteristic of brominated compounds .
Advanced: How should researchers design experiments to investigate synergistic antimicrobial effects of this compound with other biocides (e.g., 2-mercaptopyridine 1-oxide)?
Answer:
Adopt a factorial design to assess interactions between components. For example:
- Step 1: Determine minimum inhibitory concentrations (MICs) of individual agents against target organisms (e.g., Staphylococcus aureus).
- Step 2: Use checkerboard assays to evaluate fractional inhibitory concentration indices (FICIs). Synergy is defined as FICI ≤ 0.4.
- Step 3: Validate findings with time-kill assays under static vs. dynamic conditions (e.g., flow-cell models for biofilm disruption).
Reference materials from suggest testing ratios like 45:45:10 mixtures with dibromosalicylanilides to mimic industrial formulations. Statistical tools (e.g., ANOVA with Tukey post-hoc tests) are critical for interpreting dose-response variability .
Advanced: How can conflicting data on this compound’s phototoxic potential be resolved in dermatological studies?
Answer:
Discrepancies often arise from variations in UV exposure protocols and model systems. To address this:
- In vitro: Use reconstructed human epidermis (RhE) models with standardized UVB irradiation (e.g., 300 mJ/cm²) and measure interleukin-1α (IL-1α) release as a phototoxicity marker.
- In vivo: Follow OECD TG 496 guidelines, employing guinea pig models with controlled light sources and histopathological evaluation of epidermal hyperplasia .
Cross-reactivity with halogenated salicylanilides (e.g., bithionol) must be ruled out via patch testing with purified samples .
Advanced: What computational approaches are suitable for predicting structure-activity relationships (SAR) of this compound derivatives?
Answer:
Leverage density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing antimicrobial activity. Molecular docking against bacterial enoyl-acyl carrier protein reductase (FabI) identifies key binding interactions. Machine learning platforms like AlphaMat can screen derivative libraries for enhanced logP values or reduced cytotoxicity. Validate predictions with synthetic analogs, prioritizing bromine substitution patterns at the 3, 4, and 5 positions .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates.
- Decontamination: Ethanol or 10% sodium thiosulfate for spills.
- First aid: Immediate rinsing with water for skin/eye contact; activated charcoal for accidental ingestion .
Advanced: How can researchers navigate regulatory constraints (e.g., cosmetic bans) when designing studies involving this compound?
Answer:
- Compliance: Adhere to Annex IV of EU Directive 76/768/EEC, ensuring impurity levels of dibromo- or tetrabromosalicylanilides do not exceed 0.1% .
- Justification: For non-cosmetic applications (e.g., antimicrobial coatings), document intended use and environmental fate in Institutional Review Board (IRB) submissions.
- Alternatives: Explore structurally similar, non-prohibited analogs (e.g., 3,5-dibromo-3'-trifluoromethyl salicylanilide) for comparative studies .
Basic: What methodologies are used to assess this compound’s stability under varying pH and temperature conditions?
Answer:
- Forced degradation studies: Expose the compound to acidic (HCl, pH 2), neutral (H2O), and alkaline (NaOH, pH 10) conditions at 40°C for 48 hours. Monitor degradation via HPLC.
- Thermogravimetric analysis (TGA): Determines decomposition onset temperatures.
- Light stability: Use ICH Q1B guidelines with a xenon lamp to simulate UV/visible light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
